molecular formula C6HCl2F3N2O B117101 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride CAS No. 154934-99-3

2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride

Cat. No.: B117101
CAS No.: 154934-99-3
M. Wt: 244.98 g/mol
InChI Key: BTRSILVUNQWNDR-UHFFFAOYSA-N
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Description

2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride is an organic compound with the molecular formula C6HCl2F3N2O. It is a pyrimidine derivative characterized by the presence of chloro, trifluoromethyl, and carbonyl chloride functional groups. This compound is used in various chemical syntheses and has significant applications in scientific research and industry .

Scientific Research Applications

2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride is widely used in scientific research due to its reactivity and functional group versatility. Some of its applications include:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and specialty chemicals

Safety and Hazards

The compound is classified as dangerous with the signal word "Warning" . It has hazard statements H226 - H315 - H319 - H335, indicating that it is flammable, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Biochemical Analysis

Biochemical Properties

2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with nucleophilic amino acids in proteins, leading to the formation of covalent bonds. This interaction can result in the inhibition or activation of enzyme activity, depending on the specific enzyme and the nature of the interaction. Additionally, this compound can act as an electrophilic reagent, reacting with nucleophiles such as thiols and amines in biomolecules .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins. This can result in changes in cell proliferation, differentiation, and apoptosis. Furthermore, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound can inhibit enzymes involved in DNA replication and repair by forming covalent adducts with active site residues. Additionally, this compound can induce changes in gene expression by interacting with transcriptional regulators and chromatin-modifying enzymes. These interactions can result in the upregulation or downregulation of target genes, thereby affecting cellular processes .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. The compound exhibits stability under standard laboratory conditions, but it can undergo degradation over time, especially when exposed to light and moisture. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression. These effects are dependent on the concentration and duration of exposure to the compound .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, the compound can have therapeutic effects, such as the inhibition of tumor growth and the modulation of immune responses. At high doses, this compound can exhibit toxic effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity. These adverse effects are often dose-dependent and can be mitigated by adjusting the dosage and duration of treatment .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of reactive intermediates. These intermediates can further react with cellular macromolecules, resulting in the formation of covalent adducts. Additionally, the compound can affect metabolic flux by modulating the activity of key metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it can bind to intracellular proteins, leading to its localization in specific cellular compartments. The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For example, it can be localized to the nucleus, where it interacts with DNA and nuclear proteins, or to the mitochondria, where it affects mitochondrial function. The subcellular localization of this compound can also influence its stability and degradation, as well as its interactions with other biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride typically involves the reaction of 2-chloro-4-(trifluoromethyl)pyrimidine with phosgene (COCl2). The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

2-Chloro-4-(trifluoromethyl)pyrimidine+Phosgene2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride\text{2-Chloro-4-(trifluoromethyl)pyrimidine} + \text{Phosgene} \rightarrow \text{this compound} 2-Chloro-4-(trifluoromethyl)pyrimidine+Phosgene→2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions with stringent control over temperature, pressure, and reactant concentrations. The use of advanced reactors and purification techniques ensures high yield and purity of the final product .

Types of Reactions:

    Substitution Reactions: The compound undergoes nucleophilic substitution reactions due to the presence of the chloro and carbonyl chloride groups.

    Hydrolysis: The carbonyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions:

    Nucleophiles: Such as amines and alcohols, are commonly used in substitution reactions.

    Hydrolysis Conditions: Typically involve aqueous acidic or basic conditions.

Major Products:

Mechanism of Action

The mechanism of action of 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride involves its reactivity towards nucleophiles. The chloro and carbonyl chloride groups are electrophilic, making the compound susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations and modifications of target molecules .

Comparison with Similar Compounds

    2-Chloro-4-(trifluoromethyl)pyrimidine: Lacks the carbonyl chloride group, making it less reactive in certain substitution reactions.

    2-Chloro-5-(trifluoromethyl)pyrimidine: Similar structure but different substitution pattern, leading to variations in reactivity and applications.

Uniqueness: 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride is unique due to the presence of both chloro and carbonyl chloride groups, which enhance its reactivity and versatility in chemical synthesis. This makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2-chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HCl2F3N2O/c7-4(14)2-1-12-5(8)13-3(2)6(9,10)11/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTRSILVUNQWNDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=N1)Cl)C(F)(F)F)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HCl2F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80371543
Record name 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154934-99-3
Record name 2-Chloro-4-(trifluoromethyl)-5-pyrimidinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=154934-99-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 154934-99-3
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Synthesis routes and methods

Procedure details

The title compound was prepared as described in Example 25, but employing a solution of 2-chloro-4-trifluoromethylpyrimidine-5-carboxylic acid (1.5 g, 7.1 mmol) and oxalyl chloride (1.0 g, 8 mmol) in CH2Cl2 (30 mL) resulted in a 70% yield (1.1 g); 1H NMR (CDCl3) δ 9.31 (s, 1H).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three
Yield
70%

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